molecular formula C29H54N3O7P B12294150 tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate

tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate

Cat. No.: B12294150
M. Wt: 587.7 g/mol
InChI Key: NNSQCFDMQYMFAF-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a phosphoryloxy group, and a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, phosphorylation, and carbamation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.

    Substitution: The phosphoryloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may produce primary amines, and substitution can result in various phosphorylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.

Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The phosphoryloxy group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The carbamate group may also interact with enzymes, altering their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

  • tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
  • tert-butyl bis(2-chloroethyl)carbamate

Comparison:

  • tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate has a similar carbamate structure but lacks the long hydrocarbon chain and phosphoryloxy group, making it less hydrophobic and potentially less versatile in certain applications.
  • tert-butyl bis(2-chloroethyl)carbamate contains chloroethyl groups instead of cyanoethoxy groups, which may result in different reactivity and biological activity.

Uniqueness: The presence of both cyanoethoxy and phosphoryloxy groups in tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate makes it unique, providing a combination of hydrophobicity, reactivity, and potential for biological interactions that are not found in the similar compounds listed above.

Properties

Molecular Formula

C29H54N3O7P

Molecular Weight

587.7 g/mol

IUPAC Name

tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate

InChI

InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)

InChI Key

NNSQCFDMQYMFAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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